molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide

カタログ番号: B11953299
CAS番号: 16709-42-5
分子量: 234.29 g/mol
InChIキー: TUTYDIRXNJGWDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. The benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Related benzamide compounds have been extensively studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in neurodegenerative disease and metabolic disorder research, respectively . Furthermore, the carbamyl (aminocarbonyl) moiety is a key functional group that can contribute to a compound's metabolic stability and its ability to form hydrogen bonds with target proteins . This compound serves as a valuable chemical intermediate for researchers developing novel bioactive molecules and probing biochemical mechanisms. Its specific mechanism of action and primary research applications are areas of active investigation.

特性

CAS番号

16709-42-5

分子式

C13H18N2O2

分子量

234.29 g/mol

IUPAC名

N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)

InChIキー

TUTYDIRXNJGWDX-UHFFFAOYSA-N

正規SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

Benzoyl chloride reacts with the primary amine group of 1-(aminocarbonyl)-3-methylbutylamine in dichloromethane (DCM) at −20°C to minimize side reactions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion:

Benzoyl chloride+1-(Aminocarbonyl)-3-methylbutylamineTEA, DCM, -20°CN-[1-(Aminocarbonyl)-3-methylbutyl]benzamide\text{Benzoyl chloride} + \text{1-(Aminocarbonyl)-3-methylbutylamine} \xrightarrow{\text{TEA, DCM, -20°C}} \text{N-[1-(Aminocarbonyl)-3-methylbutyl]benzamide}

The product is isolated via filtration and recrystallized from ethanol, yielding 78–85%.

Intermediate Synthesis: 1-(Aminocarbonyl)-3-methylbutylamine

The amine precursor is synthesized through reductive amination of 3-methylbutyraldehyde with ammonium cyanate, followed by catalytic hydrogenation (Pd/C, H₂). Alternatively, Strecker synthesis using KCN and NH₃ yields the aminonitrile intermediate, hydrolyzed to the amide with H₂SO₄.

Coupling Agent-Assisted Amide Formation

Modern peptide coupling agents enable efficient amide bond formation under milder conditions. A patent describing 5-HT₄ receptor agonists illustrates this approach using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Procedure and Optimization

Benzoyloxycarbonyl-protected 1-(aminocarbonyl)-3-methylbutylamine is deprotected using HBr/acetic acid, then coupled with benzoic acid in DMF using EDCI/HOBt. The reaction proceeds at 0–5°C for 12 hours, achieving 90% yield. Key advantages include:

  • Reduced epimerization risk.

  • Compatibility with heat-sensitive intermediates.

Reductive Amination Route

A two-step strategy first constructs the 3-methylbutyl backbone, followed by benzamide installation. This method, inspired by substituted propylamine syntheses, employs reductive amination to introduce the aminocarbonyl group.

Step 1: Ketone Intermediate Preparation

3-Methylbutyl ketone is synthesized via Friedel-Crafts acylation of isobutylene with acetyl chloride. The ketone is then converted to an oxime using hydroxylamine hydrochloride:

3-Methylbutyl ketone+NH₂OH\cdotpHClOxime intermediate\text{3-Methylbutyl ketone} + \text{NH₂OH·HCl} \rightarrow \text{Oxime intermediate}

Step 2: Reduction to Aminocarbonyl

Catalytic hydrogenation (H₂, Raney Ni) reduces the oxime to 1-(aminocarbonyl)-3-methylbutane, which is subsequently amidated with benzoyl chloride as in Section 1. Overall yield: 65–72%.

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry, the target compound is assembled on a Wang resin. Fmoc-protected 3-methylbutylamine is loaded onto the resin, deprotected, and coupled with benzoyl chloride. Cleavage with TFA/H₂O liberates the product, yielding 82% purity after HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)StepsScalabilityCost Efficiency
Acid Chloride78–852HighModerate
Coupling Agents903ModerateLow
Reductive Amination65–723LowHigh
Solid-Phase824HighLow

The acid chloride method balances yield and simplicity, ideal for industrial-scale production. Coupling agent approaches, while high-yielding, incur higher reagent costs. Reductive amination is cost-effective but less efficient .

化学反応の分析

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:

科学的研究の応用

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:

作用機序

The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-[1-(aminocarbonyl)-3-methylbutyl]benzamide and analogous benzamide derivatives:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-[1-(Aminocarbonyl)-3-methylbutyl]benzamide 3-Methylbutyl chain with aminocarbonyl C₁₃H₁₈N₂O₂ 234.29 Potential peptide mimic, directing group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-2-methylpropyl group C₁₂H₁₇NO₂ 219.27 Bidentate ligand for metal-catalyzed C–H activation
N-(1-Carbamoylcyclopentyl)benzamide Cyclopentyl ring with carbamoyl C₁₃H₁₆N₂O₂ 232.28 Steric hindrance; potential enzyme inhibition
N-[1-(1H-Benzimidazol-2-yl)-3-methylbutyl]benzamide Benzimidazole-substituted alkyl chain C₁₉H₂₁N₃O 307.39 Aromatic interactions; medicinal chemistry
N-Benzoyl-DL-methionine amide Methionine-derived side chain (S-containing) C₁₂H₁₆N₂O₂S 276.33 Sulfur participation in redox reactions
ADB-FUBINACA Indazole core with fluorophenyl group C₂₀H₂₀FN₅O₂ 393.41 Synthetic cannabinoid; psychoactive activity

Physicochemical Properties

  • Solubility: The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances hydrophilicity compared to the aminocarbonyl-substituted target compound .
  • Steric Effects : The cyclopentyl group in N-(1-carbamoylcyclopentyl)benzamide introduces greater steric hindrance than the linear methylbutyl chain in the target compound .
  • Aromaticity : The benzimidazole moiety in N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide enables π-π stacking, absent in the target compound .

Research Findings and Data

Table: Key Research Data on Comparable Compounds

Compound Melting Point (°C) LogP Hydrogen Bond Donors/Acceptors Notable Studies
N-[1-(Aminocarbonyl)-3-methylbutyl]benzamide Not reported ~1.5 3 donors, 3 acceptors Limited data; structural studies needed
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 128–130 1.2 2 donors, 3 acceptors X-ray structure confirms bidentate coordination
N-(1-Carbamoylcyclopentyl)benzamide Not reported ~1.8 2 donors, 3 acceptors Synthetic intermediate in cyclopentane-based drugs
ADB-FUBINACA 120–122 3.5 2 donors, 5 acceptors Binds to CB1 receptors with high affinity

生物活性

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is a compound belonging to the class of benzamide derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic uses, supported by case studies and relevant research findings.

Chemical Structure and Properties

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has the chemical formula C${12}$H${16}$N$_{2}$O, featuring a benzamide core with a branched alkyl chain and an aminocarbonyl group. The structural uniqueness of this compound may influence its bioavailability and interaction with various biological targets.

The biological activity of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been evaluated for its potential as an inhibitor of DNA methyltransferases, which are crucial for epigenetic regulation.

Enzyme Inhibition

Research indicates that benzamide derivatives can act as inhibitors for several enzymes. For instance, N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has shown promise in inhibiting DNA methyltransferases. Studies suggest that structural modifications in benzamides can significantly impact their inhibitory potency against these enzymes, making them potential candidates for drug development aimed at diseases related to aberrant DNA methylation.

Metabolism and Biotransformation

The metabolism of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves various biotransformation pathways. Hydrolysis reactions can occur under alkaline conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, amidation reactions are common, where the amine reacts with carboxylic acids to form amides. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential therapeutic applications.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activities associated with benzamide derivatives:

  • Inhibition Studies : A study demonstrated that certain benzamide derivatives exhibited significant inhibition against human carbonic anhydrase (hCA) enzymes with IC$_{50}$ values ranging from 0.09 to 0.58 µM. These findings suggest that N-[1-(aminocarbonyl)-3-methylbutyl]benzamide may also possess similar inhibitory potential against hCA enzymes .
  • Antiviral Efficacy : Research on structurally similar benzamides indicated their effectiveness against viral infections such as Ebola and Marburg viruses. Compounds within this class displayed EC$_{50}$ values less than 10 µM against these viruses, indicating strong antiviral activity .

Comparative Analysis with Related Compounds

To further elucidate the unique properties of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide, a comparison with other benzamide derivatives is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(4-aminophenyl)benzamideAdditional amino group on the phenyl ringPotent inhibition of DNA methyltransferases
N-(2-Methoxyphenyl)benzamideSubstituted with a methoxy groupDifferent solubility and reactivity profiles
Mosapride CitrateContains a morpholine ringClinically used as a gastroprokinetic agent
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide Branched alkyl substitutionPotential for enhanced bioavailability and target interaction

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[1-(aminocarbonyl)-3-methylbutyl]benzamide with high purity?

  • Methodological Answer : Multi-step synthesis is typically required, starting with coupling reactions between benzoyl chloride derivatives and branched alkylamine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Purification : Recrystallization or column chromatography (silica gel, gradient elution) removes byproducts .
    • Critical Parameters : Temperature control (0–25°C) and solvent selection (polar aprotic solvents) minimize side reactions .

Q. Which analytical techniques are essential for characterizing N-[1-(aminocarbonyl)-3-methylbutyl]benzamide?

  • Methodological Answer :

  • Structural confirmation :
  • NMR spectroscopy (¹H, ¹³C, DEPT) identifies functional groups and stereochemistry .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) .
  • Melting point analysis validates crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-[1-(aminocarbonyl)-3-methylbutyl]benzamide?

  • Methodological Answer :

  • Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT ) across multiple concentrations (IC₅₀ determination) to establish reproducibility .
  • Control experiments : Compare with structurally analogous benzamides (e.g., N-(3-aminophenyl)-3-chlorobenzamide) to isolate substituent effects .
  • Data normalization : Adjust for batch-to-batch variability in compound purity using HPLC-validated samples .

Q. What computational approaches support structure-activity relationship (SAR) studies for benzamide derivatives?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to target enzymes (e.g., kinases, proteases) using software like AutoDock Vina .
  • QSAR modeling : Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties with bioactivity data .
  • Pharmacophore mapping : Identify critical functional groups (e.g., amide, branched alkyl chain) for target engagement .

Q. How should researchers design experiments to assess metabolic stability of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .
  • CYP enzyme profiling : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。